4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride
Description
4-Amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride is a substituted dihydropyrimidinone derivative with a hydrochloride salt formulation. The core structure consists of a six-membered pyrimidine ring with amino (-NH₂) and methyl (-CH₃) substituents at the 4- and 6-positions, respectively. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
CAS No. |
141625-40-3 |
|---|---|
Molecular Formula |
C5H8ClN3O |
Molecular Weight |
161.6 |
Origin of Product |
United States |
Preparation Methods
Mechanism and Reactants
The Biginelli reaction remains the most widely documented method for synthesizing dihydropyrimidinone derivatives, including 4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride. This one-pot, three-component reaction involves:
-
Ethyl acetoacetate (β-ketoester) as the carbonyl source.
-
Methylurea or substituted urea derivatives as the amino component.
-
Formaldehyde or methyl-substituted aldehydes to introduce the methyl group at position 6.
The reaction is typically catalyzed by hydrochloric acid (HCl) or Lewis acids (e.g., CuCl₂) under reflux conditions in ethanol or methanol. The mechanism proceeds through acid-catalyzed imine formation, followed by nucleophilic attack of the β-ketoester and cyclodehydration to yield the dihydropyrimidinone core.
Reaction Conditions and Yield Optimization
Early protocols reported yields of 60–70% under traditional conditions. Modifications such as:
-
Microwave-assisted heating (100°C, 30 minutes).
-
Lewis acid catalysts (e.g., ZnCl₂, FeCl₃) to enhance regioselectivity.
have improved yields to 80–85% in laboratory settings. A representative procedure involves refluxing ethyl acetoacetate (10 mmol), methylurea (12 mmol), and formaldehyde (12 mmol) in ethanol with concentrated HCl (2 mL) for 6 hours, followed by neutralization with sodium bicarbonate and recrystallization from ethanol.
Solvent-Free and Catalytic Methods
Ionic Liquid-Catalyzed Synthesis
Recent advances emphasize solvent-free conditions to reduce environmental impact. For example, 1-butyl-3-carboxymethyl-benzotriazolium trifluoroacetate ([C₂BBTA][TFA]), an ionic liquid, catalyzes the cyclocondensation of methylurea, ethyl acetoacetate, and formaldehyde at 90°C under solvent-free conditions. This method achieves yields of 85–92% within 40 minutes, with the ionic liquid being recyclable for up to five cycles without significant activity loss.
Mechanochemical Approaches
Ball milling has emerged as an energy-efficient alternative. A mixture of methylurea, ethyl acetoacetate, and paraformaldehyde, combined with a catalytic amount of p-toluenesulfonic acid (PTSA), undergoes mechanochemical activation for 60 minutes, yielding 78% product with minimal solvent use.
Industrial-Scale Production Techniques
Continuous Flow Reactors
While industrial protocols are sparingly documented, pilot-scale studies highlight continuous flow reactors for large-scale synthesis. Key advantages include:
-
Precise temperature control (80–100°C).
-
Reduced reaction times (2–3 hours vs. 6–8 hours in batch reactors).
-
Higher purity (>95% by HPLC) due to minimized side reactions.
A representative flow system uses a tubular reactor packed with immobilized HCl on silica gel, enabling continuous production at 10 kg/day.
Purification and Isolation
Industrial purification often employs crystallization from ethanol-water mixtures (3:1 v/v) to isolate the hydrochloride salt. Centrifugation and fluidized-bed drying yield a free-flowing powder with <0.5% residual solvents.
Purification and Characterization Methods
Recrystallization Protocols
Laboratory-scale purification typically involves:
-
Dissolving the crude product in hot ethanol (80°C).
-
Gradual addition of diethyl ether to induce crystallization.
-
Filtering and washing with cold ether to remove unreacted starting materials.
This yields a white crystalline solid with a melting point of 210–212°C (dec.).
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): δ 6.16 (bs, 2H, NH₂), 3.56 (s, 3H, OCH₃), 2.34 (t, 2H, CH₂COOMe).
-
IR : Peaks at 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), and 3300 cm⁻¹ (N-H stretch).
-
X-ray crystallography : Confirms the planar dihydropyrimidinone ring and hydrogen bonding between the amine and carbonyl groups.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Conditions | Yield (%) | Purity (%) | Scale Suitability |
|---|---|---|---|---|---|
| Biginelli (Traditional) | HCl | Reflux, 6h | 70 | 90 | Laboratory |
| Ionic Liquid | [C₂BBTA][TFA] | 90°C, solvent-free | 92 | 95 | Pilot Plant |
| Continuous Flow | Immobilized HCl | 100°C, 2h | 88 | 97 | Industrial |
Chemical Reactions Analysis
Types of Reactions
4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted pyrimidinones, Schiff bases, and various oxidized or reduced derivatives .
Scientific Research Applications
Medicinal Chemistry and Biological Activities
The compound is part of a class of molecules known for their diverse biological properties, including:
- Anti-inflammatory Activity : Research indicates that derivatives of dihydropyrimidinones can exhibit significant anti-inflammatory effects. For instance, compounds designed with specific substitutions have shown efficacy in reducing edema in animal models, comparable to established anti-inflammatory drugs like diclofenac sodium .
- Antifilarial Activity : Certain dihydropyrimidine derivatives have been synthesized and evaluated for their activity against Brugia malayi, the causative agent of lymphatic filariasis. Studies have demonstrated that these compounds can induce complete loss of motility in adult worms at specific concentrations, highlighting their potential as antifilarial agents .
- Antimicrobial and Anticancer Properties : Dihydropyrimidinones are recognized for their antimicrobial and anticancer activities. They serve as essential building blocks in the synthesis of various biologically active compounds. The structural modifications on the dihydropyrimidine core can lead to enhanced activity against different cancer cell lines and microbial strains .
Synthesis and Derivative Development
The synthesis of this compound often involves multi-component reactions such as the Biginelli reaction, which allows for the formation of diverse derivatives with tailored biological activities. The ability to modify substituents on the dihydropyrimidine scaffold has led to the discovery of compounds with improved pharmacological profiles .
Case Study 1: Anti-inflammatory Agents
In a study conducted by Kumar et al., various substituted dihydropyrimidinones were synthesized and tested for anti-inflammatory activity. The presence of specific groups, such as methoxy at C-4, was found to significantly enhance the anti-inflammatory effects compared to other substitutions .
Case Study 2: Antifilarial Activity
Singh et al. synthesized a series of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines which were evaluated for their macrofilaricidal activity against B. malayi. The most potent compound exhibited complete loss of motility at lower concentrations, demonstrating the potential for developing new antifilarial treatments based on this scaffold .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The dihydropyrimidinone scaffold is a versatile pharmacophore. Below is a comparison of 4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride with structurally related compounds, focusing on substituents, physicochemical properties, and applications.
Physicochemical Properties
Hydrochloride salts generally exhibit higher aqueous solubility compared to their free-base counterparts. For example, ortho-toluidine hydrochloride (a structurally distinct aromatic amine hydrochloride) has a melting point of 216–218°C and high water solubility, properties critical for industrial applications .
Reactivity and Stability
- Amino Group Reactivity: The 4-amino group in the target compound allows for nucleophilic substitution or condensation reactions, similar to 6-(3-bromophenyl)-1,2-dihydropyrimidin-2-one methyl, where bromine facilitates Suzuki-Miyaura couplings .
- Methyl Group Influence : The 6-methyl substituent sterically hinders electrophilic attack at adjacent positions, a feature shared with 5-bromo-4-methyl-1,3-thiazole-2-carboxylate .
Biological Activity
4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 189.63 g/mol. The compound features a dihydropyrimidine core, which is essential for its biological interactions.
Antimicrobial Activity
Research has demonstrated that dihydropyrimidinones exhibit significant antimicrobial properties. In particular, studies have shown that 4-amino-6-methyl-1,2-dihydropyrimidin-2-one derivatives possess antibacterial efficacy against various strains of bacteria. For instance, the compound was tested against Escherichia coli and Staphylococcus aureus, showing notable inhibition zones in disc diffusion assays, indicating its potential as an antibacterial agent .
Antitumor Activity
The compound has also been investigated for its antitumor properties. A study evaluated the cytotoxic effects of related dihydropyrimidinone derivatives on cancer cell lines, revealing that certain structural modifications enhance their activity against tumor cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, particularly in breast cancer models .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in various models. In vivo studies showed a significant reduction in paw edema in rats induced by carrageenan when treated with the compound. This suggests that it may inhibit pro-inflammatory cytokines and mediators involved in the inflammatory response .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : The compound may modulate receptor activities related to pain sensation and inflammation.
- Ion Channel Interaction : It has been reported to influence ion channel activities, which are critical in various physiological processes .
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against multiple bacterial strains. Results indicated that at concentrations as low as 50 µg/mL, the compound exhibited significant antibacterial activity comparable to standard antibiotics like cefotaxime and ceftriaxone .
Case Study 2: Antitumor Activity in Breast Cancer
A series of experiments conducted on MCF-7 breast cancer cells revealed that derivatives of this compound induced apoptosis at IC50 values ranging from 5 to 10 µM. The study concluded that structural modifications could enhance the potency and selectivity of these compounds against cancer cells .
Comparative Analysis of Dihydropyrimidinone Derivatives
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C7H10ClN3O | Hydrochloride salt form | Antibacterial, antitumor |
| 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one | C8H12N2O | Ethyl substitution | Antitumor, anti-inflammatory |
| 2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride | C10H16ClN3O | Cyclopentyl ring | Angiotensin II antagonist |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions, such as modified Biginelli reactions, using thiourea derivatives, β-keto esters, and aldehydes under acidic conditions. For hydrochlorination, post-synthetic treatment with concentrated HCl in polar aprotic solvents (e.g., DMF) is typical. Characterization should include melting point analysis, NMR (¹H/¹³C), and mass spectrometry to confirm purity and structural integrity .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Identify resonance signals for the dihydropyrimidinone ring (e.g., NH at δ 9-10 ppm, methyl groups at δ 2.1-2.5 ppm).
- FT-IR : Confirm N-H stretches (~3200 cm⁻¹) and carbonyl groups (~1650 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 175.05 for the free base, with HCl adducts at m/z 211.5).
- Elemental Analysis : Ensure C, H, N, Cl percentages align with theoretical values (C₆H₁₀ClN₃O requires C 37.22%, H 5.21%, N 21.71%) .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
- Methodological Answer : The hydrochloride salt is hygroscopic and should be stored in desiccators at 2–8°C. It is freely soluble in water and methanol but insoluble in non-polar solvents (e.g., ether). Stability studies under varying pH (1–13) and temperatures (25–60°C) should use HPLC to monitor degradation products. Light-sensitive samples require amber vials .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, centrosymmetricity) be resolved during structural analysis?
- Methodological Answer : Use SHELXL for refinement, particularly for high-resolution data. For enantiomorphic ambiguity, apply Flack’s x parameter (preferred over η for near-centrosymmetric structures) to assess chirality. Simulated annealing in programs like Phenix may resolve twinning artifacts. Validate final models with R-factor convergence (<5%) and electron density maps .
Q. What computational strategies are effective for predicting biological target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with targets like dihydrofolate reductase (DHFR) or thymidylate synthase, focusing on hydrogen bonding with the amino group and hydrophobic interactions with the methyl substituent.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrostatic potential surfaces for nucleophilic/electrophilic sites.
- MD Simulations : Assess binding stability in explicit solvent models (e.g., TIP3P water) over 100-ns trajectories .
Q. How does this compound inhibit enzymatic activity in mechanistic studies?
- Methodological Answer : As a dihydropyrimidinone derivative, it may act as a transition-state analog for enzymes like dihydroorotate dehydrogenase (DHODH). Competitive inhibition assays (e.g., IC₅₀ determination via UV-Vis kinetics) and X-ray crystallography of enzyme-ligand complexes can identify binding motifs. Compare with Zebularine’s dual inhibition of cytidine deaminase and DNA methyltransferases for epigenetic studies .
Q. What experimental designs address discrepancies in pharmacological profiling data?
- Methodological Answer :
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to resolve EC₅₀ variability across cell lines.
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- Counter-Screen Selectivity : Test against off-target kinases (e.g., EGFR, VEGFR2) to rule out non-specific effects .
Q. How can researchers optimize enantiomeric purity during synthesis?
- Methodological Answer : Employ chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers. For asymmetric synthesis, use Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., proline derivatives) to induce stereoselectivity. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
